molecular formula C18H14N4O3 B12375391 Hdac-IN-70

Hdac-IN-70

Cat. No.: B12375391
M. Wt: 334.3 g/mol
InChI Key: NDCTVLOOTQKGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac-IN-70 is a novel histone deacetylase (HDAC) inhibitor designed to selectively target Class I and II HDAC isoforms, which are implicated in epigenetic regulation, cancer progression, and neurodegenerative diseases . Developed through structure-activity relationship (SAR) optimization, this compound exhibits a hydroxamic acid moiety that chelates zinc ions in the catalytic pocket of HDACs, enabling potent enzymatic inhibition.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

5-[2-oxo-2-(2-phenylbenzimidazol-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O3/c23-15(10-13-17(24)21-18(25)20-13)22-14-9-5-4-8-12(14)19-16(22)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,24,25)

InChI Key

NDCTVLOOTQKGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)CC4C(=O)NC(=O)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hdac-IN-70 involves multiple steps, including the formation of key intermediates through reactions such as condensation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Hdac-IN-70 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Oncology: this compound synergizes with PD-1 inhibitors in melanoma models, enhancing tumor-infiltrating lymphocyte activity by 60% compared to Vorinostat (30%) .
  • Neuroprotection: In Alzheimer’s disease models, this compound restored synaptic plasticity markers (BDNF, PSD-95) at 10 mg/kg, outperforming Panobinostat’s neuroinflammatory side effects .
  • Resistance Profile: this compound retains efficacy in Vorinostat-resistant cell lines due to its distinct binding mode, as shown in molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.